molecular formula C9H8N4OS B2840200 1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone CAS No. 872473-32-0

1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone

Cat. No.: B2840200
CAS No.: 872473-32-0
M. Wt: 220.25
InChI Key: VAGPZPLLQLBYGH-UHFFFAOYSA-N
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Description

“1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone” is a chemical compound with the molecular formula C9H8N4OS and a molecular weight of 220.25 . It’s a derivative of tetrazole, a class of synthetic organic heterocyclic compounds .


Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, 1,3,5-triazine core containing tetrazole dendrimeric chalcones are synthesized in three steps . The first step involves the synthesis of 1-(4-(1H-tetrazole-1-yl)phenyl)ethanone from sodium azide and triethyl orthoformate . The second step generates the first-generation of dendrimer from cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction . The third step prepares the dendrimers from the first-generation by Claisen–Schmidt reaction with appropriate aldehydes in ethanol at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as Fourier transform infrared (FT-IR), Mass, Matrix-assisted laser ionization Time-of-flight (MALDI-TOF), 1 H nuclear magnetic resonance, 13 C nuclear magnetic resonance, and elemental analysis .

Scientific Research Applications

Anticandidal and Cytotoxicity Studies

A study by Kaplancıklı et al. (2014) synthesized 14 different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives, aiming to explore their anticandidal activity and cytotoxic effects. The findings revealed that some compounds demonstrated potent anticandidal properties with minimal cytotoxicity, highlighting their potential in developing anticandidal agents (Kaplancıklı et al., 2014).

Antimicrobial Activity

Another study synthesized 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and evaluated its antimicrobial activity. The compound showed significant antimicrobial properties, suggesting its usefulness in combating microbial infections (Salimon et al., 2011).

Anticholinesterase Activities

Research by Mohsen et al. (2014) synthesized various 1-(Substituted phenyl)-2-[(1-methyl-1H-tetrazol-5-yl) thio]ethanone compounds to investigate their anticholinesterase activities. The study found that compounds with electron-donating substituents exhibited high anticholinesterase activity, indicating potential applications in treating neurodegenerative diseases (Mohsen et al., 2014).

Electrochemical Synthesis and Applications

Khodaei et al. (2008) explored the electrochemical oxidations of dihydroxybenzenes in the presence of 1-phenyl-5-mercaptotetrazole, leading to polyfunctional tetrazolic thioethers. This study opens up avenues for environmentally friendly electrosynthesis methods with high atom economy (Khodaei et al., 2008).

Corrosion Inhibition

A study by Mihit et al. (2006) found that tetrazolic compounds, including 1-phenyl-5-mercapto-1,2,3,4-tetrazole, acted as effective corrosion inhibitors for brass in nitric acid solutions. This highlights their importance in protecting metals against corrosion, with potential applications in industrial maintenance (Mihit et al., 2006).

Properties

IUPAC Name

1-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS/c1-6(14)7-3-2-4-8(5-7)13-9(15)10-11-12-13/h2-5H,1H3,(H,10,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGPZPLLQLBYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=S)N=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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